molecular formula C14H17BrN2O B2876004 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide CAS No. 1311948-26-1

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide

Cat. No. B2876004
CAS RN: 1311948-26-1
M. Wt: 309.207
InChI Key: KJNPOQBEWHJSCX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

BRD4 is a protein that plays a role in the regulation of gene expression. It binds to chromatin, a complex of DNA and proteins, and regulates the expression of genes by recruiting other proteins to the chromatin. 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide inhibits the activity of BRD4 by binding to a specific domain of the protein, preventing it from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been shown to have anti-inflammatory and anti-cancer effects in various cell and animal models. It has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in models of inflammatory diseases. These effects are thought to be due to the inhibition of BRD4 activity.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with many studies demonstrating its efficacy and safety. However, there are also limitations to its use. It may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal use.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections or neurological disorders. Further research is needed to fully understand the potential of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves several steps, including the reaction of 4-bromoaniline with 1-cyano-3-methylbutene in the presence of a catalyst to form an intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide. The synthesis process has been optimized to produce high yields of pure product.

Scientific Research Applications

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNPOQBEWHJSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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